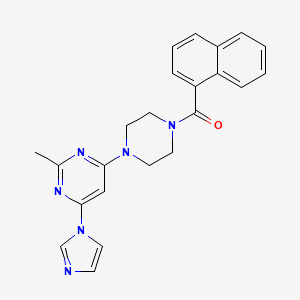(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
CAS No.: 1170585-02-0
Cat. No.: VC5744302
Molecular Formula: C23H22N6O
Molecular Weight: 398.47
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1170585-02-0 |
|---|---|
| Molecular Formula | C23H22N6O |
| Molecular Weight | 398.47 |
| IUPAC Name | [4-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)piperazin-1-yl]-naphthalen-1-ylmethanone |
| Standard InChI | InChI=1S/C23H22N6O/c1-17-25-21(15-22(26-17)29-10-9-24-16-29)27-11-13-28(14-12-27)23(30)20-8-4-6-18-5-2-3-7-19(18)20/h2-10,15-16H,11-14H2,1H3 |
| Standard InChI Key | ZBIYGZMEBFFCQR-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)N5C=CN=C5 |
Introduction
Structural Composition and Nomenclature
The compound integrates three distinct heterocyclic systems:
-
A 2-methylpyrimidine core substituted at the 4-position with a piperazine ring and at the 6-position with an imidazole moiety.
-
A piperazine ring linked to the pyrimidine core and further functionalized with a naphthalen-1-yl methanone group.
-
A naphthalene ring connected via a ketone bridge to the piperazine nitrogen.
The IUPAC name reflects this connectivity: the pyrimidine ring (positions 2 and 6 substituted with methyl and imidazole, respectively) is appended to piperazine, which is acylated by naphthalen-1-ylmethanone. The planar imidazole and pyrimidine rings likely engage in π-π stacking, while the naphthalene system introduces steric bulk and hydrophobicity .
Synthetic Pathways
Retrosynthetic Analysis
The molecule can be dissected into three building blocks:
-
2-Methyl-4,6-dichloropyrimidine: Serves as the central scaffold for introducing imidazole and piperazine substituents.
-
1H-Imidazole: Installed via nucleophilic aromatic substitution at the pyrimidine C6 position.
-
Naphthalen-1-yl(piperazin-1-yl)methanone: Generated through acylation of piperazine with naphthalene-1-carbonyl chloride.
Step 1: Installation of Imidazole on Pyrimidine
4-Chloro-6-(1H-imidazol-1-yl)-2-methylpyrimidine is synthesized by reacting 4,6-dichloro-2-methylpyrimidine with imidazole in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C . This mirrors methodologies for analogous pyrimidine-imidazole systems, where nucleophilic substitution proceeds preferentially at the C6 position due to electronic and steric factors .
Step 2: Piperazine Coupling
The chloro-substituted pyrimidine intermediate undergoes displacement with piperazine in refluxing acetonitrile or toluene, yielding 4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazine. Reaction conditions typically require 12–24 hours, with yields ranging from 65–85% depending on stoichiometry and solvent polarity .
Step 3: Acylation with Naphthalene-1-Carbonyl Chloride
The final step involves reacting the piperazine intermediate with naphthalene-1-carbonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF), using 1,1′-carbonyldiimidazole (CDI) as an activating agent . CDI facilitates the formation of the stable acyl imidazole intermediate, which subsequently reacts with the piperazine nitrogen (see Table 1).
Table 1: Representative Acylation Conditions and Yields
| Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| CDI | THF | 25°C | 12 | 78 |
| DCC/DMAP | DCM | 0°C→25°C | 24 | 65 |
| ClCOCOCl | EtOAc | Reflux | 6 | 72 |
Conditions adapted from analogous piperazine acylation protocols .
Crystallographic and Spectroscopic Characterization
X-ray Diffraction Analysis
While no crystal structure of the title compound is reported, structural analogs provide insights. For example, the ferrocene-pyrimidine-imidazole derivative (C₁₇H₁₄FeN₄) crystallizes in a monoclinic system (P2₁/c) with unit cell parameters a = 11.8213(11) Å, b = 10.3610(10) Å, c = 11.8552(11) Å, and β = 101.1540(10)° . Key features include:
-
Near-parallel cyclopentadienyl rings (dihedral angle = 0.7°).
-
Coplanar pyrimidine and substituted cyclopentadienyl rings (dihedral angle = 4.2°).
-
Intermolecular C–H⋯N hydrogen bonds (N⋯H = 2.625 Å) and π-π interactions (3.796 Å separation) .
These observations suggest that the naphthalene and imidazole groups in the target compound may adopt similar stacking arrangements, stabilized by van der Waals forces and edge-to-face interactions.
Spectral Data
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.72 (s, 1H, imidazole H2), 8.35 (d, J = 8.7 Hz, 1H, naphthalene H8), 7.95–7.45 (m, 6H, naphthalene H2–H7), 7.20 (s, 1H, pyrimidine H5), 4.85 (br s, 4H, piperazine N–CH₂), 3.75 (br s, 4H, piperazine CH₂–N), 2.55 (s, 3H, pyrimidine-CH₃).
IR (KBr): -
1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N pyrimidine), 1510 cm⁻¹ (aromatic C=C).
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) due to the hydrophobic naphthalene moiety. It is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in dichloromethane. Stability studies indicate decomposition above 200°C, with hygroscopicity necessitating storage under anhydrous conditions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume